molecular formula C16H10Cl2F2N4S B4345990 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

Cat. No.: B4345990
M. Wt: 399.2 g/mol
InChI Key: QAURNOUADOUREG-UHFFFAOYSA-N
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Description

2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichloroimidazo[1,2-a]pyridine moiety, a difluoromethyl group, and a nicotinonitrile core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE typically involves multiple steps. One common approach is to start with the preparation of the dichloroimidazo[1,2-a]pyridine intermediate, followed by the introduction of the thioether linkage and the difluoromethyl group. The final step involves the formation of the nicotinonitrile core. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE apart from similar compounds is its unique combination of functional groups. The presence of both the difluoromethyl and nicotinonitrile moieties imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F2N4S/c1-8-2-13(14(19)20)23-16(11(8)4-21)25-7-10-6-24-5-9(17)3-12(18)15(24)22-10/h2-3,5-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAURNOUADOUREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CN3C=C(C=C(C3=N2)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
Reactant of Route 3
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
Reactant of Route 4
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

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